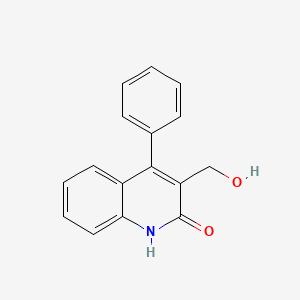
2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl- is an organic compound that belongs to the quinolinone family. This compound is characterized by a quinolinone core structure with a hydroxymethyl group at the 3-position and a phenyl group at the 4-position. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl- typically involves the hydroxymethylation of phenolic compounds. One common method is the reaction of 4-phenylquinolinone with paraformaldehyde in the presence of a catalyst such as hydrochloric acid and acetic acid. The reaction is carried out in water as a solvent, making it an eco-friendly process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents and catalysts is crucial to ensure scalability and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The quinolinone core can be reduced to form dihydroquinolinone derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 3-carboxy-4-phenylquinolinone.
Reduction: Formation of 3-(hydroxymethyl)-4-phenyl-1,2-dihydroquinolinone.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl- involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The quinolinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tris(hydroxymethyl)aminomethane: Known for its buffering properties in biochemical applications.
Hydroxymethylfurfural: An organic compound formed by the dehydration of reducing sugars, used in various chemical processes.
Uniqueness
2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinolinone core with a hydroxymethyl and phenyl group makes it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
138712-65-9 |
|---|---|
Fórmula molecular |
C16H13NO2 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C16H13NO2/c18-10-13-15(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-16(13)19/h1-9,18H,10H2,(H,17,19) |
Clave InChI |
LNJDSNPNCWUGPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



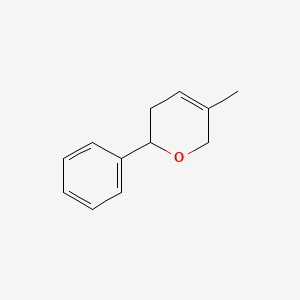
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
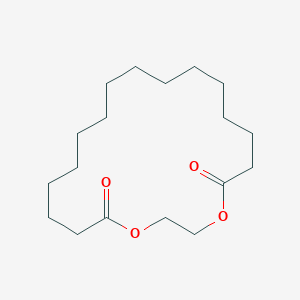
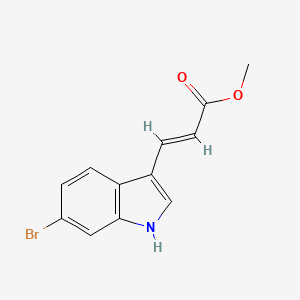
![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)
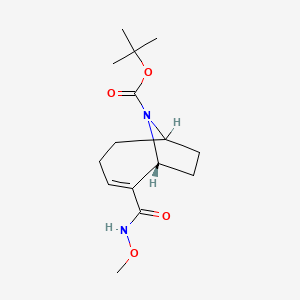
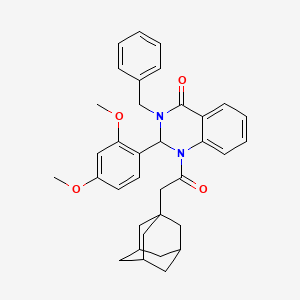
![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
![1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B14283267.png)
![2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane](/img/structure/B14283269.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B14283272.png)

